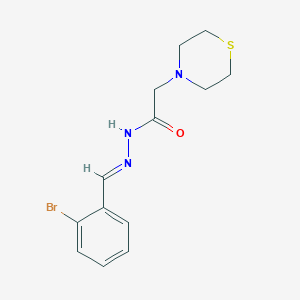
2-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of derivatives within the thiadiazole and isoindole families has been well-documented. For instance, the synthesis of mercapto functionalised 1,3,4-thiadiazoles has been described, showcasing methods to create these compounds with specific structures and bonds (Hipler, Winter, & Fischer, 2003). Another study focused on the palladium-catalyzed synthesis of 2-substituted isoindole-1,3-diones, highlighting a one-step approach that tolerates a variety of functional groups (Worlikar & Larock, 2008).
Molecular Structure Analysis
The molecular structure of related compounds often includes N–H⋯S hydrogen bonds forming chains, as seen in the crystal structures of mercapto functionalised 1,3,4-thiadiazoles (Hipler, Winter, & Fischer, 2003).
Chemical Reactions and Properties
Various chemical reactions are essential for synthesizing and modifying thiadiazole and isoindole derivatives. For example, the cyclization of thiosemicarbazides to 1,2,4-triazole and 1,3,4-thiadiazole derivatives showcases the flexibility in synthesizing these compounds under different conditions (Kurzer & Canelle, 1963).
Physical Properties Analysis
The physical properties of thiadiazole and isoindole derivatives vary widely, often determined by their molecular structure and substitution patterns. For example, the study of isoindole-1,3-diones by carbonylative cyclization illustrates the impact of different substituents on the yield and properties of the resulting compounds (Worlikar & Larock, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of these compounds are closely tied to their molecular structure. The synthesis and structural analysis of thiadiazole derivatives, for example, provide insight into their potential reactivity and applications in various fields (Dandia, Kaur, & Singh, 1993).
科学的研究の応用
Heterocyclic Compound Synthesis
Research has focused on the synthesis of novel heterocyclic compounds utilizing derivatives similar to 2-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione. For instance, compounds such as 2-mercapto-1,3,4-triazoles and 2-amino-1,3,4-thiadiazoles have been synthesized through successive transformations, demonstrating a method for preparing heterocyclic assemblies with significant potential for biological activity (Petkevich et al., 2021).
Antibacterial and Antifungal Activities
Derivatives of this compound have been evaluated for their antibacterial and antifungal properties. The synthesis of new compounds from 2-amino-5-mercapto-1,3,4-thiadiazole and their subsequent testing against various strains of bacteria and fungi have shown promising results, highlighting their potential as antimicrobial agents (Salih et al., 2007).
Corrosion Inhibition
The compound and its analogs have been studied for their effectiveness as corrosion inhibitors. Experimental and theoretical studies have shown that derivatives like 2-amino-5-mercapto-1,3,4-thiadiazole can significantly inhibit corrosion of mild steel in sulfuric acid solutions, showcasing their potential in materials science and engineering applications (Döner et al., 2011).
Catalytic and Sensor Applications
Research has extended into the use of mercapto compounds based on 1,3,4-thiadiazole derivatives for developing sensors. For example, modified carbon paste electrodes incorporating self-assembled mercapto compounds and gold nanoparticles have demonstrated effective potentiometric determination of Cu(II) ions, indicating their utility in chemical sensor development (Mashhadizadeh et al., 2008).
Safety and Hazards
作用機序
Target of Action
The primary targets of Oprea1_526367 are yet to be identified . The compound’s interaction with these targets plays a crucial role in its overall mechanism of action. Understanding these targets can provide insights into the compound’s therapeutic potential and the biological processes it may influence.
Mode of Action
The mode of action of Oprea1_526367 involves its interaction with its primary targets . These interactions can lead to various changes within the cell, influencing cellular processes and potentially leading to therapeutic effects.
Biochemical Pathways
Oprea1_526367 likely affects multiple biochemical pathways . These pathways could include metabolic sequences, enzymatic conversions, and gene expression among others. The downstream effects of these pathway alterations could have significant impacts on cellular function and overall health .
Pharmacokinetics
The pharmacokinetics of Oprea1_526367, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability . These properties can influence the compound’s therapeutic potential and safety profile. Detailed information on the pharmacokinetics of oprea1_526367 is currently limited .
Result of Action
The molecular and cellular effects of Oprea1_526367’s action are dependent on its interactions with its targets and its influence on biochemical pathways . These effects could range from changes in cellular metabolism to alterations in gene expression.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Oprea1_526367 . These factors could include the cellular environment, the presence of other compounds, and various external conditions. Understanding these influences can help optimize the use of Oprea1_526367 and enhance its therapeutic potential .
特性
IUPAC Name |
2-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2S2/c14-7-5-3-1-2-4-6(5)8(15)13(7)9-11-12-10(16)17-9/h1-4H,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHQXTLOKNHKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507410.png)
![1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5507427.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)
![N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5507440.png)
![5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5507442.png)

![N-(2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5507452.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5507471.png)
![2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5507484.png)
![3-(2-{4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5507495.png)
![N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)
![N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5507514.png)
![N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5507527.png)